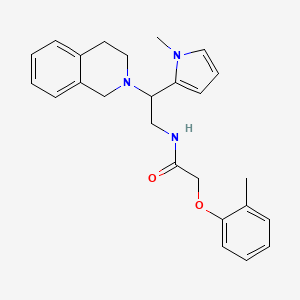

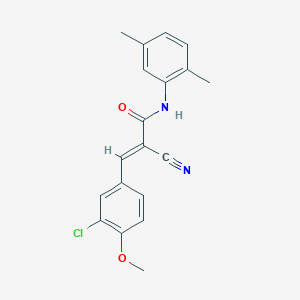

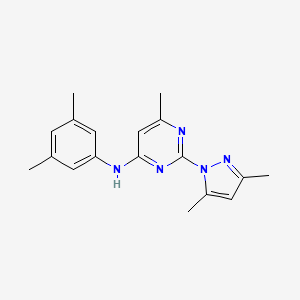

9-(prop-2-yn-1-yl)-9H-purin-6-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of an N-alkylcarbazole, which shares some structural similarities with the compound , was achieved by N-alkylation between carbazole and propargyl bromide under different experimental conditions .

科学的研究の応用

Biochemistry: Synthesis of Triazole Hybrids

In biochemistry, this compound is utilized in the synthesis of 1,2,3-triazole hybrids, which are significant due to their therapeutic importance. These hybrids are synthesized through a Cu(I) catalyzed [3+2] dipolar cycloaddition, involving N-substituted (prop-2-yn-1-yl)amines, and exhibit a range of biological activities including antimicrobial properties .

Pharmacology: Neuroprotective Drugs

Pharmacologically, derivatives of this compound, such as propargylamines, are known for their neuroprotective effects. They are used in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases due to their ability to inhibit monoamine oxidase and reduce oxidative stress .

Medicinal Chemistry: Antimicrobial and Anticancer Agents

In medicinal chemistry, the compound’s derivatives are part of antimicrobial and anticancer agents. The propargyl group is a key pharmacophore in medicines like erlotinib and efavirenz, and its introduction into bioactive molecules can significantly enhance their therapeutic efficacy .

Organic Synthesis: Propargylation Reactions

The compound plays a crucial role in organic synthesis, particularly in propargylation reactions. These reactions are essential for the synthesis of various heterocycles and the propargyl group itself is a valuable functional group in pharmaceutical chemistry, contributing to the development of drugs for treating diseases like Parkinson’s .

Chemical Engineering: Cluster-Based Supramolecular Frameworks

In chemical engineering, the compound is used in the assembly of cluster-based C-H···π-stacked porous supramolecular frameworks. These frameworks have applications in removing iodine from aqueous solutions and can transform into nonporous adaptive crystals via ligand-exchange mechanisms .

Materials Science: Porous Supramolecular Frameworks

Lastly, in materials science, the compound is involved in the creation of dynamic and transformable porous supramolecular frameworks. These frameworks are used for efficient iodine removal from solutions, showcasing the compound’s role in the development of materials with high uptake capacities .

Safety and Hazards

作用機序

Target of Action

Compounds containing a propargyl group have been reported as valuable precursors for the synthesis of heterocycles . They have been acknowledged to be a valuable functional group in pharmaceutical chemistry .

Mode of Action

It’s known that propargyl-containing compounds can induce the secretion of sappα and increased mapk phosphorylation with similar potency to that of rasagiline (mao-b inhibitor) .

Biochemical Pathways

A number of compounds containing a propargyl group display important biological activities, including anticonvulsant, antimicrobial, antibacterial, anticancer, and anti-neurodegenerative .

Result of Action

Propargyl derivatives of rasagiline, pargyline, and selegiline have contributed significantly to the development of pharmaceuticals for the treatment of parkinson’s or alzheimer’s diseases .

Action Environment

It’s known that the compound is a red crystalline powder, soluble in organic solvents such as chloroform, dimethylformamide, and dichloromethane .

特性

IUPAC Name |

9-prop-2-ynylpurin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h1,4-5H,3H2,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAVKZAZXCDIPTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=NC2=C(N=CN=C21)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(Prop-2-enamido)methyl]cyclohexane-1-carboxamide](/img/structure/B2851099.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2851106.png)

![rac-(2R,3aR,7aR)-2-phenyl-octahydrofuro[3,2-b]pyridine](/img/structure/B2851115.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}oxane-4-carboxamide](/img/structure/B2851116.png)

![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2-thiazol-3-yl)prop-2-enamide](/img/structure/B2851117.png)